2,4-Dichloro-5-(chloromethyl)pyridine hydrochloride
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Overview
Description
2,4-Dichloro-5-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H4Cl3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-methylpyridine. The process includes mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate. The mixture is then heated to 58-60°C while chlorine gas is introduced under light irradiation. The temperature is maintained at 60-65°C until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through recrystallization from ethanol or a mixture of ethanol and diethyl ether .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives .
Scientific Research Applications
2,4-Dichloro-5-(chloromethyl)pyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(chloromethyl)pyridine hydrochloride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is attributed to the presence of chlorine atoms, which make the compound highly electrophilic .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: Another chlorinated pyridine derivative with similar reactivity.
4-Chloromethylpyridine: Differing in the position of the chloromethyl group, leading to different chemical properties.
Uniqueness
2,4-Dichloro-5-(chloromethyl)pyridine hydrochloride is unique due to the presence of two chlorine atoms on the pyridine ring, which enhances its reactivity compared to other similar compounds. This makes it particularly useful in specific chemical syntheses and industrial applications .
Properties
Molecular Formula |
C6H5Cl4N |
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Molecular Weight |
232.9 g/mol |
IUPAC Name |
2,4-dichloro-5-(chloromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C6H4Cl3N.ClH/c7-2-4-3-10-6(9)1-5(4)8;/h1,3H,2H2;1H |
InChI Key |
WYRUQSUMALPLGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CCl)Cl.Cl |
Origin of Product |
United States |
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